REACTION_CXSMILES
|
[N:1]([C:4]1[C:13]([F:14])=[C:12]([F:15])[C:7]([C:8]([O:10]C)=[O:9])=[C:6]([F:16])[C:5]=1[F:17])=[N+:2]=[N-:3].[OH-].[Na+].Cl>CO>[N:1]([C:4]1[C:5]([F:17])=[C:6]([F:16])[C:7]([C:8]([OH:10])=[O:9])=[C:12]([F:15])[C:13]=1[F:14])=[N+:2]=[N-:3] |f:1.2|
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Name
|
|
Quantity
|
1.009 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1=C(C(=C(C(=O)OC)C(=C1F)F)F)F
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The acidified solution was extracted with chloroform (3×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C1=C(C(=C(C(=O)O)C(=C1F)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9181 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |